molecular formula C10H6ClNOS B1357068 2-(3-Chlorophenyl)thiazole-4-carbaldehyde CAS No. 859850-99-0

2-(3-Chlorophenyl)thiazole-4-carbaldehyde

Cat. No. B1357068
M. Wt: 223.68 g/mol
InChI Key: XMXWYXGIKFBCGR-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)thiazole-4-carbaldehyde is a chemical compound with the molecular formula C10H6ClNOS . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde involves several steps. One method involves the reaction of substituted aryl hydrazides with CS2 in alcoholic potassium hydroxides . Another method involves the reaction of hydrazine hydrate and substituted isothiocyanate in dichloromethane . The yield of the product is typically high, with one study reporting a yield of 97% .


Molecular Structure Analysis

The molecular structure of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde can be determined using various analytical techniques. For example, its molecular weight is 223.68 g/mol . Its exact mass and monoisotopic mass are 222.9858627 g/mol . It has a topological polar surface area of 58.2 Ų . Its XLogP3-AA, a measure of its lipophilicity, is 3 .

Scientific Research Applications

1. Synthesis of Pharmacophore-Linked Derivatives

2-(3-Chlorophenyl)thiazole-4-carbaldehyde has been utilized in the synthesis of various pharmacophore-linked derivatives. For instance, its reaction with different reagents led to the formation of pyrazolyl pharmacophore linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives (Khalifa, Nossier, & Al-Omar, 2017).

2. Exploration in Material Chemistry

This compound is also significant in the field of material chemistry. Its derivatives, such as substituted thiophene-2-carbaldehydes, have been synthesized, highlighting the relationship between structure and physicochemical properties, particularly in solvent solubility and product yield (Tokárová & Biathová, 2018).

3. Application in Heterocyclic Chemistry

The aldehyde group of derivatives like 2,4-dichlorothiazole-5-carbaldehyde, a related compound, has been used for creating various heterocyclic compounds, such as thieno[2,3-d]thiazoles and 4H-pyrrolo-[2,3-d]thiazoles (Athmani, Farhat, & Iddon, 1992).

4. Synthesis of Photoactive Derivatives

Novel photoactive derivatives, such as 4-(4-chlorophenyl)-2-(1H-indol-3-yl)-6-substituted phenyl-2H-thiazolo[3,2-a][1,3,5]triazines, have been synthesized using similar compounds. These derivatives show promising properties like high fluorescence quantum yield, making them suitable for use in fluorescent and semiconductor materials (Sravanthi & Manju, 2015).

5. Relevance in Antimicrobial Studies

Compounds synthesized from 2-(3-Chlorophenyl)thiazole-4-carbaldehyde and its derivatives have been investigated for their antimicrobial properties. For example, novel 2,4-disubstituted thiazole derivatives displayed significant antibacterial activity against various microorganisms (Vijesh, Isloor, Prabhu, Ahmad, & Malladi, 2010).

6. Use in Anticonvulsant and Analgesic Studies

Derivatives of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde have been designed and synthesized for evaluating their anticonvulsant and analgesic activities, demonstrating promising results in in vivo studies (Viveka, Dinesha, Shama, Naveen, Lokanath, & Nagaraja, 2015).

7. Synthesis of Fluorescent Styryl Dyes

Fluorescent styryl dyes have been synthesized using 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde, showing potential for applications in optical materials due to their photophysical characteristics (Sekar, Umape, & Patil, 2015).

Future Directions

Research on 2-(3-Chlorophenyl)thiazole-4-carbaldehyde and related compounds is ongoing. These compounds have potential applications in the treatment of various diseases, and further studies are needed to fully understand their mechanisms of action and to optimize their therapeutic properties .

properties

IUPAC Name

2-(3-chlorophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXWYXGIKFBCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594553
Record name 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)thiazole-4-carbaldehyde

CAS RN

859850-99-0
Record name 2-(3-Chlorophenyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859850-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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